molecular formula C8H14O2 B13287089 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13287089
M. Wt: 142.20 g/mol
InChI Key: MXVMYKCQTRUHHN-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxymethyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde typically involves the hydroxymethylation of a suitable precursor, such as 2-methylcyclopentanone. One common method is the reaction of 2-methylcyclopentanone with formaldehyde in the presence of a base, such as sodium hydroxide, to form the hydroxymethyl derivative. This intermediate can then be oxidized to the corresponding carbaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols or carboxylic acids in the presence of acid catalysts

Major Products:

    Oxidation: 1-(Carboxymethyl)-2-methylcyclopentane-1-carbaldehyde

    Reduction: 1-(Hydroxymethyl)-2-methylcyclopentane-1-methanol

    Substitution: Various ethers and esters depending on the substituents introduced

Scientific Research Applications

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the carbaldehyde group accepts electrons from the reducing agent, forming a primary alcohol. These transformations involve various molecular targets and pathways, including electron transfer and nucleophilic attack .

Comparison with Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure (furan ring).

    2-Methylcyclopentanone: A precursor in the synthesis of 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde, sharing the cyclopentane ring structure but lacking the hydroxymethyl and carbaldehyde groups.

Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-7-3-2-4-8(7,5-9)6-10/h5,7,10H,2-4,6H2,1H3

InChI Key

MXVMYKCQTRUHHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CO)C=O

Origin of Product

United States

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